Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Overview
Description
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butyl ester group and a benzyloxycarbonyl-protected amino group. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis.
Mechanism of Action
Target of Action
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butyl groups, have been found to interact with various enzymes and proteins .
Mode of Action
It’s known that the tert-butyl group in similar compounds can elicit unique reactivity patterns due to its crowded structure . This compound might interact with its targets in a similar manner, causing changes in their function or structure.
Biochemical Pathways
Compounds with tert-butyl groups have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, and others . These compounds can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit certain pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties.
Result of Action
Based on the properties of similar compounds, it can be inferred that this compound might cause changes at the molecular and cellular levels, potentially affecting the function or structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate typically involves the protection of amino acids. One common method is the Steglich esterification, where the carboxylic acid is reacted with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . Another method involves the use of boron trifluoride diethyl etherate as a catalyst for the esterification of N-protected amino acids with tert-butanol .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butanol.
Reduction: Free amine and benzyl alcohol.
Substitution: Substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptide synthesis.
Biology: Employed in the preparation of amino acid derivatives for studying protein structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but used primarily for protecting amines.
tert-Butyl 2-(benzyloxycarbonylamino)cyclopentanecarboxylate: Another tert-butyl ester with a different carbon backbone.
Uniqueness
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is unique due to its specific combination of protecting groups, which provide stability under various reaction conditions and allow for selective deprotection. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.
Properties
IUPAC Name |
tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSVSFBSNRNHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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